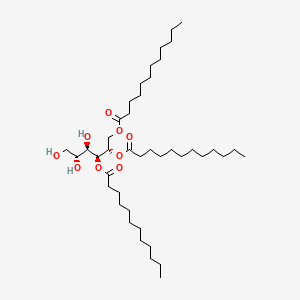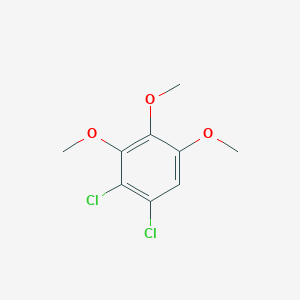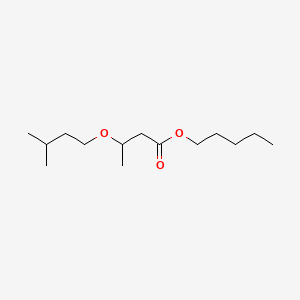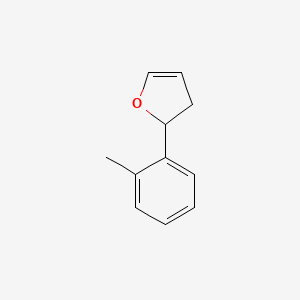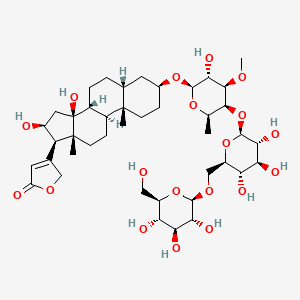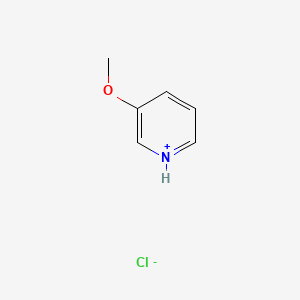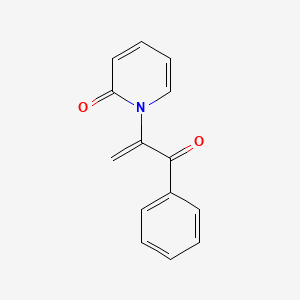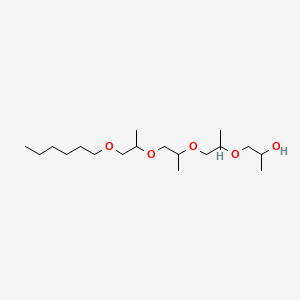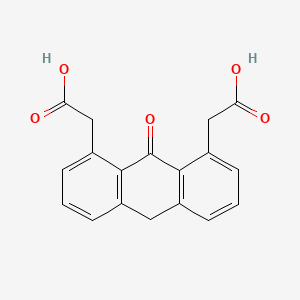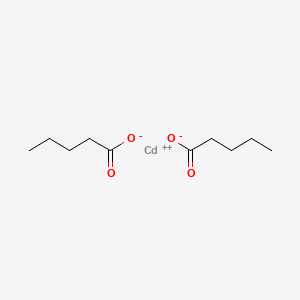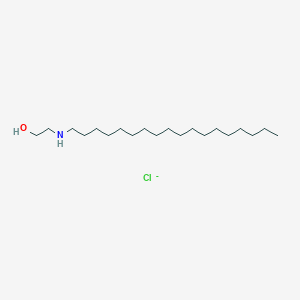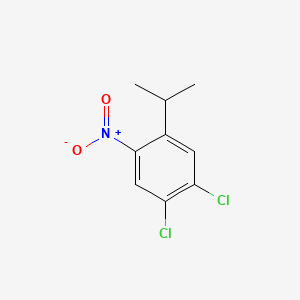
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an isopropyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,2-dichloro-4-(isopropyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. These methods often require precise temperature control, pressure conditions, and the use of specific catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-(isopropyl)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and isopropyl group also contribute to the compound’s reactivity and interaction with molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-4-(isopropyl)-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the isopropyl group, which affects its reactivity and applications.
1,2-Dichloro-4-(isopropyl)benzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,2-Dichloro-5-nitrobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61437-39-6 |
|---|---|
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
1,2-dichloro-4-nitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3 |
InChI-Schlüssel |
NCFFZVFAYMAFIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


